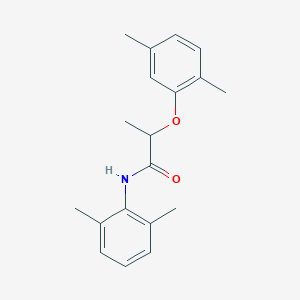
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide selectively binds and activates ERβ, leading to downstream signaling pathways that regulate gene expression and cellular function. The specific mechanism of action of this compound on ERβ is still being investigated, but it is thought to involve conformational changes in the receptor that result in altered interactions with co-regulatory proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including regulation of gene expression, modulation of immune function, and protection against oxidative stress. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer, osteoporosis, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide in scientific research is its selective activation of ERβ, which allows for the study of the specific role of this receptor in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other SERMs, which may require higher concentrations of the compound to achieve desired effects.
Orientations Futures
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide and its applications in scientific research. Some possible areas of investigation include the development of more potent and selective ERβ agonists, the identification of novel downstream signaling pathways regulated by ERβ, and the exploration of the role of ERβ in various diseases and physiological processes.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a selective mechanism of action, activates ERβ, and has a range of biochemical and physiological effects. While there are some limitations to using this compound in scientific research, there are many potential future directions for investigation of this compound and its applications.
Méthodes De Synthèse
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 2,6-dimethylbenzoyl chloride, followed by reaction with 2-amino-2-methylpropanol and subsequent purification steps. The synthesis of this compound has been optimized and improved over time, resulting in high yields of pure compound.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of estrogen receptor biology. This compound has been shown to selectively activate estrogen receptor beta (ERβ) and has been used as a tool to study the role of this receptor in various biological processes.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-12-9-10-13(2)17(11-12)22-16(5)19(21)20-18-14(3)7-6-8-15(18)4/h6-11,16H,1-5H3,(H,20,21) |
Clé InChI |
CQSJDBRJHGKRRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B249981.png)
![Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
![Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249988.png)
![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
